Undecane-2,3-dione

Flavor safety Regulatory compliance Toxicology

Sourcing an α-diketone that delivers a complex, fatty-waxy dairy character with proven thermal stability for baked goods is a persistent challenge. Undecane-2,3-dione is the direct solution. - Sensory Profile: Aldehydic, creamy, buttery, and waxy notes at a 2.5 ppm taste threshold, essential for authentic milk and cheese formulations. - Thermal Performance: Boiling point of 236 °C ensures sustained flavor release in baked and confectionery applications, unlike volatile short-chain alternatives. - Regulatory Confidence: GRAS-listed with a JECFA evaluation concluding no safety concern, suitable for global food markets.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 7493-59-6
Cat. No. B3056871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecane-2,3-dione
CAS7493-59-6
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)C(=O)C
InChIInChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-11(13)10(2)12/h3-9H2,1-2H3
InChIKeyRMMFUALOIIVORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery slightly soluble in water;  soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





Undecane-2,3-dione: Technical Specifications & Procurement Baseline


Undecane-2,3-dione (CAS 7493-59-6, FEMA 3090, JECFA 417, COE 155) is a C11 linear-chain alpha-diketone with molecular formula C11H20O2 and average molecular mass 184.275 Da [1]. As an α-diketone, it contains two adjacent ketone functional groups at positions 2 and 3 of the undecane backbone [2]. It is an approved flavoring agent with GRAS status evaluated by JECFA in 1998 with no safety concern at current intake levels [3]. The compound is practically insoluble in water (approximately 0.037 g/L estimated) but soluble in alcohol . Authoritative databases note that very few peer-reviewed articles have been published on this compound [4].

Undecane-2,3-dione: Why Generic Substitution Fails


Alpha-diketones cannot be generically interchanged across the homologous series because chain length fundamentally alters three critical selection parameters. First, chemical reactivity with biological nucleophiles decreases systematically with increasing chain length in α-diketones—a relationship demonstrated for the C4-C6 series where 2,3-butanedione (BD) showed the highest reactivity with arginine substrates, followed by 2,3-pentanedione (PD), then 2,3-hexanedione (HD) [1]. Second, each chain-length homolog carries distinct regulatory and safety profiles; the C11 undecane-2,3-dione is GRAS-listed with JECFA evaluation (1998, ADI: no safety concern) [2], whereas shorter-chain analogs have documented occupational respiratory toxicity concerns [1]. Third, sensory character diverges with chain length; undecane-2,3-dione delivers a specific combination of waxy, aldehydic, creamy, fatty, and dairy notes at 1.00% in dipropylene glycol , with a taste threshold of 2.5 ppm for aldehydic, creamy, buttery, dairy-like, waxy, rancid, and fat nuances —a sensory profile that cannot be replicated by shorter-chain diketones which typically express more pungent, buttery-dominated characters. These orthogonal differentiation axes preclude simple analog substitution.

Undecane-2,3-dione: Differentiated Performance Evidence


JECFA GRAS Status vs. Shorter-Chain Diketone Respiratory Toxicity

Undecane-2,3-dione (C11) has received JECFA evaluation (1998) with the conclusion of 'no safety concern at current levels of intake when used as a flavouring agent' and GRAS status [1]. In contrast, the shorter-chain alpha-diketones 2,3-butanedione (C4) and 2,3-pentanedione (C5) have been associated with bronchial fibrosis in occupational exposure settings. In a 2-week inhalation study in rats, 2,3-butanedione at 200 ppm produced bronchial fibrosis in 5/5 animals post-exposure; 2,3-pentanedione produced fibrosis in 5/5 animals at 200 ppm; whereas 2,3-hexanedione produced fibrosis in only 2/12 animals at 200 ppm [2]. The C11 homolog, with significantly lower vapor pressure (0.0±0.5 mmHg at 25°C) and approved flavor use levels (FEMA: beverages 1.5 mg/kg; cold drinks, candy, baked goods 3.0 mg/kg) , occupies a distinct regulatory and safety space.

Flavor safety Regulatory compliance Toxicology

Sensory Differentiation: Taste Threshold and Descriptor Profile

Undecane-2,3-dione exhibits a distinct sensory profile that differentiates it from shorter-chain alpha-diketones. At 2.5 ppm, its taste characteristics include aldehydic, creamy, buttery, dairy-like, waxy, rancid, and fat nuances . The odor profile at 1.00% in dipropylene glycol is described as waxy, aldehydic, creamy, fatty, and dairy . In contrast, 2,3-butanedione (diacetyl) is characterized primarily as intensely buttery with a pungent note, lacking the waxy/fatty complexity. 2,3-Pentanedione presents as buttery and nutty. The C11 chain length of undecane-2,3-dione enables the expression of fatty and waxy notes not present in C4-C6 homologs, due to increased lipophilicity (LogP 2.39) and reduced volatility (boiling point 236.0±9.0 °C at 760 mmHg) .

Flavor chemistry Sensory science Food formulation

Physicochemical Differentiation: Vapor Pressure & Boiling Point

Undecane-2,3-dione exhibits physical properties distinct from shorter-chain alpha-diketone homologs, with implications for formulation persistence and processing conditions. The C11 compound has a predicted boiling point of 236.0±9.0 °C at 760 mmHg and vapor pressure of 0.0±0.5 mmHg at 25°C , with an experimental boiling range of 109-111 °C at reduced pressure (10 mmHg) . For comparison, 2,3-butanedione (C4) has a boiling point of 88 °C at 760 mmHg and vapor pressure of approximately 55 mmHg at 25°C; 2,3-pentanedione (C5) boils at 108-110 °C at 760 mmHg. The C11 homolog therefore has approximately 100-fold lower vapor pressure than the C4 homolog, resulting in significantly reduced volatility and extended persistence in flavor and fragrance formulations [1]. The estimated logP of 2.226-2.39 indicates moderate lipophilicity , suitable for lipid-containing matrices.

Formulation science Volatility Process engineering

Regulatory Identity and Application-Specific Use Levels

Undecane-2,3-dione carries a specific and unique set of regulatory identifiers that define its permitted use scope and differentiate it from other α-diketones. Its regulatory portfolio includes FEMA 3090, JECFA 417, COE 155, and EU FL No. 07.021 [1]. The compound is listed under 21 CFR §172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption [2]. FEMA has established usage levels of 1.5 mg/kg for beverages and 3.0 mg/kg for cold drinks, candy, and baked goods . For fragrance applications, IFRA recommends a maximum concentration of 0.1% in fragrance concentrates [3]. These quantitative use limits are specific to the C11 α-diketone and cannot be assumed to apply to shorter-chain homologs, which have distinct regulatory assessments (e.g., 2,3-butanedione FEMA 2370; 2,3-pentanedione FEMA 2841).

Food additive regulation Formulation compliance Flavor standardization

Undecane-2,3-dione: Validated Application Scenarios


Dairy, Cream, and Coconut Flavor Formulations

Undecane-2,3-dione is the preferred α-diketone for dairy, cream, butter, and coconut flavor formulations where fatty, waxy, and dairy complexity is required alongside the buttery base note. At 2.5 ppm taste threshold, it provides aldehydic, creamy, buttery, and dairy-like character with additional waxy, rancid, and fat nuances that cannot be achieved with C4 or C5 α-diketones. The C11 chain length contributes the fatty/waxy dimension essential for authentic milk, cream, coconut milk, and cheese flavor profiles. Its LogP of 2.39 and estimated water solubility of 0.037 g/L [1] enable effective partitioning in lipid-containing food matrices. FEMA-recommended usage of 1.5-3.0 mg/kg provides a validated starting range for formulation development .

Baked Goods & Confectionery: Sustained Flavor Release

The low volatility profile of undecane-2,3-dione (vapor pressure 0.0±0.5 mmHg at 25°C; boiling point 236.0±9.0 °C at 760 mmHg) makes it specifically suitable for baked goods and confectionery applications where products undergo thermal processing and require sustained flavor release. Unlike shorter-chain α-diketones that flash off during baking or heating, the C11 homolog persists through thermal processing due to its approximately 100-fold lower vapor pressure versus 2,3-butanedione. FEMA has established a use level of 3.0 mg/kg for baked goods , and the compound is approved under 21 CFR §172.515 for direct food addition [2], making it a compliant choice for commercial bakery and confectionery products requiring creamy-dairy flavor notes that survive oven conditions.

Fragrance Compositions: Creamy-Aldehydic Middle Notes

In fragrance formulations, undecane-2,3-dione serves as a creamy-aldehydic middle note with extended substantivity due to its moderate lipophilicity (LogP 2.226-2.39) and reduced volatility compared to C4-C6 α-diketones. The odor profile at 1.00% in dipropylene glycol—waxy, aldehydic, creamy, fatty, dairy —provides a unique combination suitable for gourmand, oriental, and creamy floral accords. IFRA standards recommend a maximum concentration of 0.1% in fragrance concentrates [3], providing regulatory guidance for compliant formulation. The compound's moderate lipophilicity supports incorporation into both alcoholic and oil-based fragrance vehicles, while its low vapor pressure contributes to longer-lasting scent presence on skin and fabric substrates.

JECFA GRAS-Compliant Food & Beverage Flavoring

For food and beverage manufacturers operating under strict regulatory oversight, undecane-2,3-dione offers a compliant flavoring option with established JECFA evaluation (1998) concluding 'no safety concern at current levels of intake' [4]. This GRAS determination and FEMA 3090 designation [5] differentiate it from shorter-chain α-diketones that have documented occupational respiratory toxicity concerns [6]. The compound is approved for beverages (1.5 mg/kg), cold drinks (3.0 mg/kg), and candy (3.0 mg/kg) . For companies seeking creamy-dairy flavor notes while maintaining clean regulatory documentation, undecane-2,3-dione represents a substantiated choice with published JECFA toxicological monograph and specification [4], enabling confident inclusion in commercial food products destined for global markets.

Technical Documentation Hub

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